(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid - 1704121-51-6

(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid

Catalog Number: EVT-1698098
CAS Number: 1704121-51-6
Molecular Formula: C8H11BFNO4S
Molecular Weight: 247.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

(2-Fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid serves as a valuable building block for synthesizing various organic compounds. Its primary application, based on the provided papers, lies in the realm of medicinal chemistry. The molecule is specifically mentioned as an intermediate in the synthesis of benzamide derivatives. These derivatives are investigated for their potential as Bcr-Abl kinase inhibitors, enzymes involved in the development of chronic myelogenous leukemia. []

4-[18F]ADAM (2-({2-[(Dimethylamino)methyl]phenyl}thio)-5-[18F]fluoroaniline)

Compound Description: 4-[18F]ADAM is a radiotracer designed for imaging serotonin transporters (SERTs) using positron emission tomography (PET) [, ]. SERTs are important targets for drugs used to treat neurological and psychiatric disorders.

N-[(2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridilil]-L-alanine 1-methylethyl ester

Compound Description: This compound is a phosphoramidate nucleoside analog that acts as an inhibitor of viral replication, specifically targeting the HCV NS5B polymerase [, ]. This makes it a potential therapeutic agent for treating hepatitis C infections.

Relevance: This compound and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid belong to distinct chemical classes and serve different purposes [, ]. The former is a complex nucleoside analog with a defined stereochemistry, designed for antiviral activity. In contrast, (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid represents a simpler building block with potential applications in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions.

Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist []. Studies have shown that it exhibits both hyperalgesic and analgesic effects in rats, with its activity correlating with its occupancy of 5-HT1A receptors in the brain.

N-[4-chloro-2-fluoro-5-[(1-methyl-2- propynl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121)

Compound Description: S-23121 is a compound investigated for its metabolic fate in rats [, ]. Its primary metabolites include sulfates, glucuronides, and unique sulfonic acid conjugates.

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

Compound Description: FMPD is a potential antipsychotic drug candidate []. It exhibits potent antagonist activity at dopamine D2, 5-HT2A, and 5-HT6 receptors, suggesting potential efficacy in treating schizophrenia and bipolar mania.

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide

Compound Description: This compound is an intermediate in the synthesis of more complex molecules []. Its preparation method focuses on efficiency and scalability, making it suitable for industrial production.

Relevance: The shared feature between this compound and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid is the presence of a fluoro-methyl substituted benzene ring []. This structural similarity, although limited, suggests a potential common starting material or synthetic route in their preparation.

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Compound Description: This compound serves as an intermediate in the synthesis of atorvastatin [], a widely used drug for lowering cholesterol levels. Impurities in its synthesis have been characterized to improve the drug manufacturing process.

Relevance: This compound and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid share the presence of a fluoro-substituted aromatic ring []. This structural similarity, despite the compounds' different roles and complexities, suggests they might be grouped under the broader category of fluorinated aromatic compounds.

N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide methanesulfonate monohydrate

Compound Description: This compound and its methanesulfonate monohydrate salt are highlighted for their improved stability and release kinetics [, ]. The synthesis method avoids using toxic organotin compounds, focusing on greener chemistry principles.

Relevance: This compound and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid share the N-methylsulfamoyl functional group [, ], indicating a potential structural relationship. This common moiety might influence their physicochemical properties and could be a point of interest for studying their structure-activity relationships.

6-Methyl-2- oxo-N-(4-(Piperidin-1-yl) phenyl)-1,2,3,4-Tetrahydropyrimidine-5- Carboxamide Derivatives

Compound Description: These derivatives, incorporating a piperidine ring and a tetrahydropyrimidine core, were synthesized and evaluated for their antimicrobial, antifungal, and antimalarial properties [].

Relevance: These derivatives and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid fall into different structural classes []. The derivatives are characterized by their heterocyclic core structures, while (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid features a simpler aromatic system with a boronic acid substituent.

(N-{(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl}-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide) (TAK-915)

Compound Description: TAK-915 acts as a selective and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor []. It exhibits potential in mitigating cognitive impairments and social withdrawal in preclinical schizophrenia models.

Relevance: TAK-915 and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid share a fluorine atom on an aromatic ring []. This shared feature, while basic, highlights the prevalence of fluorine substitution in medicinal chemistry and suggests potential similarities in their synthesis or physicochemical properties.

(S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine

Compound Description: This chiral compound is a key intermediate in synthesizing (S)-repaglinide [], an insulin secretagogue used to treat type 2 diabetes.

Relevance: This chiral compound, while sharing an aromatic ring system with (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid, differs significantly in its overall structure and functional groups []. (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine incorporates a piperidine ring and a chiral butylamine side chain, highlighting the structural diversity in compounds with potential pharmaceutical applications.

Graphene-based porphyrin molecule (GO-TPP)

Compound Description: GO-TPP, synthesized by linking graphene oxide with a porphyrin derivative, functions as an electron cascade material in ternary organic photovoltaic devices []. It enhances charge transport and reduces exciton recombination, leading to improved power conversion efficiency.

Relevance: GO-TPP and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid belong to distinct chemical classes and serve different purposes []. GO-TPP represents a complex, hybrid material combining the unique properties of graphene and porphyrin, designed for optoelectronic applications. In contrast, (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid serves as a simpler building block in synthetic chemistry, with potential applications in various fields but not specifically in optoelectronics.

3‐(2‐(((4‐carbamimidoylphenyl)amino)methyl)‐1‐ethyl‐N‐(2‐fluoro‐phenyl)‐1H‐benzo[d]imidazole‐5‐carboxamido)propanoic acid

Compound Description: This compound exhibits potent inhibitory activity against the thrombin enzyme, surpassing the potency of the reference drug argatroban []. It represents a promising lead for developing new anti-thrombotic agents.

Relevance: This compound and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid share a 2-fluorophenyl substituent []. This structural similarity, despite the compounds belonging to different classes, suggests a potential shared starting material or a common synthetic intermediate in their preparation.

4‐[((4‐carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58‐2667)

Compound Description: BAY 58-2667 acts as a soluble guanylyl cyclase (sGC) activator []. It binds to sGC when the native heme is oxidized or removed, functioning as a haem-mimetic. Additionally, it protects sGC from degradation.

Relevance: BAY 58-2667 and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid have distinct structures and biological targets []. BAY 58-2667 is a large, complex molecule with multiple functional groups, designed to interact with the sGC enzyme. In contrast, (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid represents a simpler building block for synthetic chemistry, highlighting the diversity in structures targeting specific biological activities.

[N-methyl-3H3]AZ10419369 (tritiated 5-methyl-8-(4-methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylicacid (4-morpholin-4-yl-phenyl)-amide)

Compound Description: [N-methyl-3H3]AZ10419369 serves as a radiotracer for investigating the serotonin 1B receptor (5-HT1B) []. It exhibits high affinity for 5-HT1B receptors in vitro and in vivo, making it valuable for studying receptor occupancy and developing potential therapeutics for psychiatric and neurological disorders.

Relevance: While [N-methyl-3H3]AZ10419369 and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid belong to different chemical classes and have distinct applications, they share some structural similarities []. Both compounds contain an aromatic ring system and a tertiary amide group, suggesting potential overlap in their synthesis or physicochemical properties.

BD103 (N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide)

Compound Description: BD103 functions as a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3 []. It selectively inhibits specific signaling pathways downstream of CXCR3, making it a potential therapeutic target for inflammatory and autoimmune diseases.

N-[3-fluoro-4-[6-(2-methyl-2H-tetrazole-5-yl)-3-pyridyl]phenyl]benzyqcarbamate

Compound Description: This compound serves as a crucial starting material in the synthesis of tedizolid phosphate [], an oxazolidinone antibiotic used to treat bacterial skin infections.

3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (compound 1)

Compound Description: Compound 1 is a sulfonamide derivative identified as a selective antagonist of the NR1/NR2A subtype of N-methyl-d-aspartate receptors (NMDARs) []. It exhibits submicromolar potency and selectivity over NR2B-containing receptors, making it a valuable tool for studying NMDAR function and potential therapeutic applications in neurological disorders.

Relevance: Compound 1 and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid share a halogenated benzene ring with fluorine as a common halogen []. This structural similarity, despite their different targets and activities, suggests they might be grouped as fluorinated aromatic compounds.

4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

Compound Description: GSK3787 is a selective peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist []. It inhibits PPARβ/δ activity in vitro and in vivo, providing a new tool for studying the therapeutic potential of targeting PPARβ/δ in various diseases.

Relevance: GSK3787 and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid are structurally distinct, with different targets and modes of action []. GSK3787 contains a chlorobenzamide moiety linked to a trifluoromethyl-substituted pyridylsulfonyl group, while (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid features a fluorinated aromatic ring with a boronic acid substituent. This contrast highlights the structural diversity in compounds targeting distinct biological pathways.

N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (compound 13)

Compound Description: Compound 13, a thiodiazole derivative, acts as an NR1/NR2A NMDAR antagonist []. It exhibits micromolar potency and selectivity over NR2B-containing receptors, providing another tool for investigating NMDAR subtypes and their roles in physiological and pathological conditions.

Relevance: Compound 13 and (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid belong to distinct chemical classes with different biological targets []. Compound 13 features a thiodiazole core structure with a cyclohexylmethyl substituent, while (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid lacks these features.

1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine

Compound Description: This compound exhibits significant acaricidal activity, particularly against Tetranychus urticae []. It demonstrates potent effects against both adult mites and eggs, highlighting its potential as a new acaricide for pest control.

5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide (32b)

Compound Description: 32b is a potent acid ceramidase (AC) inhibitor [] with a favorable pharmacokinetic profile. It demonstrates target engagement in cells and shows promise as a potential therapeutic agent for sphingolipid-mediated disorders.

Properties

CAS Number

1704121-51-6

Product Name

(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid

IUPAC Name

[2-fluoro-4-methyl-5-(methylsulfamoyl)phenyl]boronic acid

Molecular Formula

C8H11BFNO4S

Molecular Weight

247.06 g/mol

InChI

InChI=1S/C8H11BFNO4S/c1-5-3-7(10)6(9(12)13)4-8(5)16(14,15)11-2/h3-4,11-13H,1-2H3

InChI Key

TVLAOHJKXCXTAI-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.